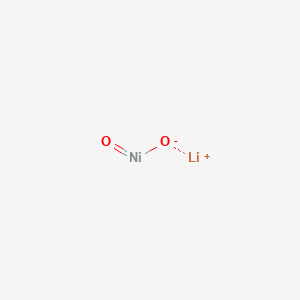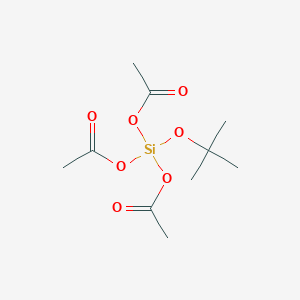
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid, also known as DTCIM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thienyl ring, an isoxazole ring, and a carboxylic acid group. DTCIM has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolic processes. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. One area of interest is the development of new synthetic methods for 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Another area of interest is the further investigation of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid's mechanism of action and its potential applications in drug discovery and materials science. Additionally, there is potential for the development of new imaging probes based on 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid and related compounds. Overall, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with methyl isoxazole-4-carboxylate in the presence of a base catalyst. The resulting intermediate is then treated with a strong acid to yield the final product, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid. The synthesis of 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and materials science.
Propriétés
Numéro CAS |
14346-01-1 |
|---|---|
Nom du produit |
3-(2,5-Dichloro-3-thienyl)-5-methylisoxazole-4-carboxylic acid |
Formule moléculaire |
C9H5Cl2NO3S |
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
3-(2,5-dichlorothiophen-3-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO3S/c1-3-6(9(13)14)7(12-15-3)4-2-5(10)16-8(4)11/h2H,1H3,(H,13,14) |
Clé InChI |
TXWLOFWEAIMFEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
SMILES canonique |
CC1=C(C(=NO1)C2=C(SC(=C2)Cl)Cl)C(=O)O |
Autres numéros CAS |
14346-01-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)











